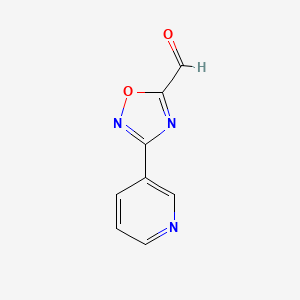![molecular formula C10H9F3N2S B13529351 3-(Benzo[d]thiazol-2-yl)-1,1,1-trifluoropropan-2-amine](/img/structure/B13529351.png)
3-(Benzo[d]thiazol-2-yl)-1,1,1-trifluoropropan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Benzothiazol-2-yl)-1,1,1-trifluoropropan-2-amine is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.
Preparation Methods
The synthesis of 3-(1,3-benzothiazol-2-yl)-1,1,1-trifluoropropan-2-amine can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with 1,1,1-trifluoro-2-bromo-3-chloropropane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
3-(1,3-Benzothiazol-2-yl)-1,1,1-trifluoropropan-2-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.
Scientific Research Applications
3-(1,3-Benzothiazol-2-yl)-1,1,1-trifluoropropan-2-amine has a wide range of scientific research applications:
Biology: The compound has been studied for its potential as an antimicrobial agent, showing activity against various bacterial and fungal strains.
Medicine: Research has indicated potential anticancer properties, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-1,1,1-trifluoropropan-2-amine involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound is believed to inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell lysis and death. In anticancer research, it has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
3-(1,3-Benzothiazol-2-yl)-1,1,1-trifluoropropan-2-amine can be compared with other benzothiazole derivatives such as:
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties, but lacks the trifluoromethyl group which may enhance certain biological activities.
Benzothiazole-2-thiol: Exhibits strong antioxidant and anti-inflammatory activities, but differs in its sulfur-containing functional group.
2-Phenylbenzothiazole: Used in the development of fluorescent probes and dyes, highlighting its unique photophysical properties.
The presence of the trifluoromethyl group in 3-(1,3-benzothiazol-2-yl)-1,1,1-trifluoropropan-2-amine imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H9F3N2S |
|---|---|
Molecular Weight |
246.25 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-1,1,1-trifluoropropan-2-amine |
InChI |
InChI=1S/C10H9F3N2S/c11-10(12,13)8(14)5-9-15-6-3-1-2-4-7(6)16-9/h1-4,8H,5,14H2 |
InChI Key |
RMQVOTVZGCJOJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CC(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


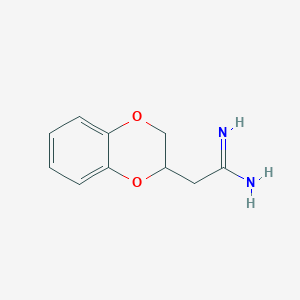
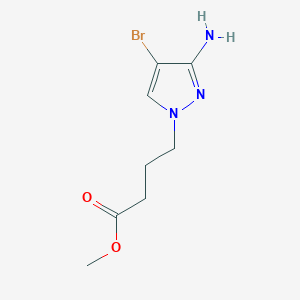
![4-Methyl-1-oxaspiro[2.5]octane](/img/structure/B13529293.png)
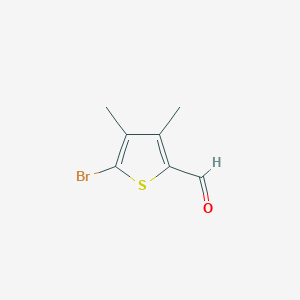
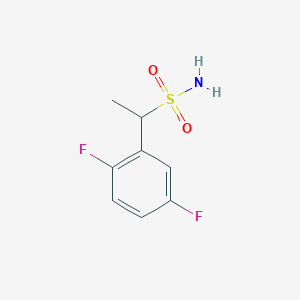

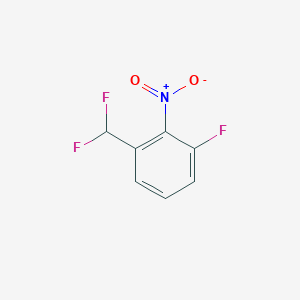
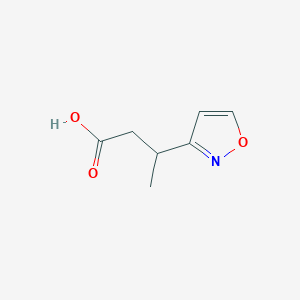


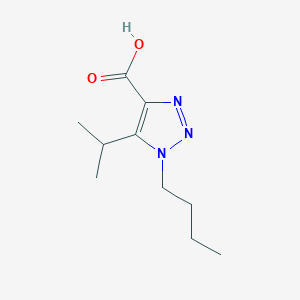
![1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-methyl-1h-pyrazol-3-amine](/img/structure/B13529340.png)
![2-Oxa-3-azabicyclo[2.2.1]heptane(8CI,9CI)](/img/structure/B13529344.png)
